![molecular formula C14H24N2O2 B15155851 (4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)
(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two oxazole rings and chiral centers, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the desired enantiomer. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems and advanced purification techniques can further enhance the production efficiency and product quality.
化学反応の分析
Types of Reactions
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule with others, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more complex molecule with additional functional groups, while reduction could result in a simpler, more reactive compound.
科学的研究の応用
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.
類似化合物との比較
Similar Compounds
Some compounds similar to (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole include:
- (1S,4R)-4-tert-butoxycarbonylamino-cyclopent-2-enyl-1-methylpropyl
- (1S,4R)-1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
Uniqueness
What sets (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis[(1S)-1-methylpropyl]-2,2’-bioxazole apart is its specific chiral centers and the presence of two oxazole rings, which can impart unique reactivity and interactions compared to other similar compounds. This makes it particularly valuable in applications requiring precise stereochemistry and specific molecular interactions.
特性
分子式 |
C14H24N2O2 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC名 |
4-butan-2-yl-2-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3 |
InChIキー |
RRKVGDPHNBRCMZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(butylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155776.png)
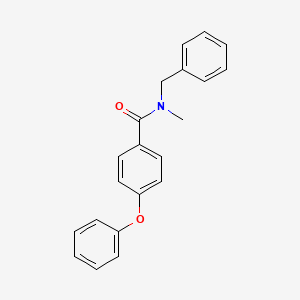
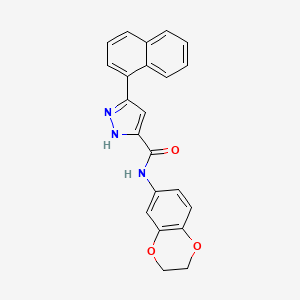
![N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155789.png)
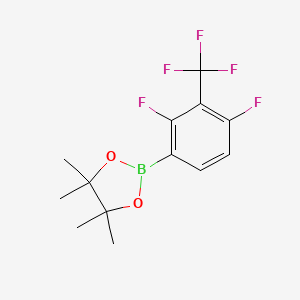
![2-[(Tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid](/img/structure/B15155799.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)
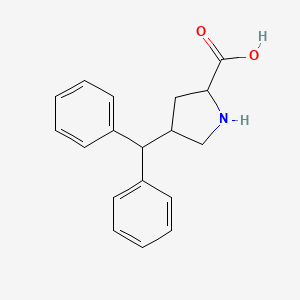
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(prop-2-en-1-yl)benzamide](/img/structure/B15155825.png)
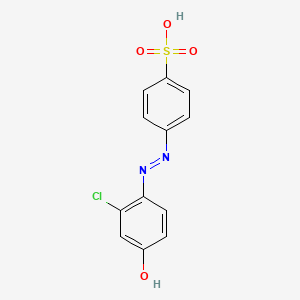
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155850.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
